2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring fused to a pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Sildenafil: A phosphodiesterase inhibitor used to treat erectile dysfunction.
MK-1775: A Wee1 kinase inhibitor investigated for its potential in cancer therapy.
Uniqueness
2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and therapeutic applications .
Properties
CAS No. |
1465984-90-0 |
---|---|
Molecular Formula |
C12H19N5O |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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